Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate
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Overview
Description
Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a methoxy group and a sulfamoyl group attached to a benzoate core, along with a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzoic acid with cyclohex-3-en-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate amide. This intermediate is then treated with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring under hydrogenation conditions.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-carboxy-2-methoxybenzoic acid.
Reduction: Formation of Methyl 4-(cyclohexylsulfamoyl)-2-methoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-4-methylbenzoate
- Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-3-methoxybenzoate
Uniqueness
Methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate is unique due to the specific positioning of the methoxy group on the benzoate ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer unique properties in various applications.
Properties
IUPAC Name |
methyl 4-(cyclohex-3-en-1-ylsulfamoyl)-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-20-14-10-12(8-9-13(14)15(17)21-2)22(18,19)16-11-6-4-3-5-7-11/h3-4,8-11,16H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGAEUYZIFMCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCC=CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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